LOXO-292
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LOXO-292 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, and other standard organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: LOXO-292 primarily undergoes metabolic reactions in the body, including oxidation and reduction. These reactions are mediated by cytochrome P450 enzymes, which convert the parent compound into various metabolites .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include palladium catalysts, boronic acids, and various organic solvents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the metabolic reactions of this compound include oxidized and reduced metabolites, which are then excreted from the body. These metabolites are generally less active than the parent compound but are important for understanding the drug’s pharmacokinetics and safety profile .
Scientific Research Applications
LOXO-292 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the role of RET kinase in cancer development and progression, as well as to evaluate the efficacy of RET inhibition as a therapeutic strategy. In clinical settings, this compound has shown promising results in treating patients with RET-driven cancers, leading to its approval by regulatory agencies for specific cancer indications .
Mechanism of Action
LOXO-292 exerts its effects by binding to the ATP-binding site of the RET kinase, thereby preventing its activation and subsequent downstream signaling. This inhibition blocks the proliferation and survival pathways that are typically activated by RET, leading to reduced tumor growth and progression. The molecular targets of this compound include both wild-type and mutant forms of RET, making it effective against a broad range of RET-driven cancers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to LOXO-292 include pralsetinib (BLU-667), vandetanib, and cabozantinib. These compounds also target RET kinase but differ in their selectivity and potency .
Uniqueness: this compound is unique in its high selectivity for RET kinase, which minimizes off-target effects and reduces toxicity compared to other multikinase inhibitors. This selectivity allows for more effective targeting of RET-driven cancers with fewer side effects, making it a valuable addition to the arsenal of cancer therapeutics .
Properties
IUPAC Name |
4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQISTQEBXXLPC-UBVWURDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N9O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2222755-14-6 |
Source
|
Record name | 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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